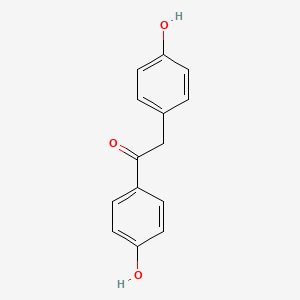

1,2-Bis(4-hydroxyphenyl)ethanone

Descripción general

Descripción

1,2-Bis(4-hydroxyphenyl)ethanone, also known as 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione, is an organic compound with the chemical formula C14H10O4 and a molecular weight of 242.23 g/mol . It appears as a pale yellow to tan crystalline solid and has a melting point of approximately 222-225°C . This compound is almost insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . It is used as an intermediate in the synthesis of organic dyes and in coordination chemistry and organic synthesis .

Métodos De Preparación

1,2-Bis(4-hydroxyphenyl)ethanone can be synthesized by heating the reaction of p-hydroxybenzaldehyde and p-hydroxyacetophenone under alkaline conditions . The white precipitate produced by this reaction is purified by crystallization to yield the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

1,2-Bis(4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: It can be reduced to form corresponding alcohols or other reduced products.

Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form ethers, esters, or other substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating or acylating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

The compound 1,2-Bis(4-hydroxyphenyl)ethanone, also known as C14H12O3, has various applications, particularly in the synthesis of trisphenol derivatives and in spectrophotometric methods .

Scientific Research Applications

- Production of Trisphenol Derivatives: this compound is used in the production of trisphenol derivative compounds, which are useful as raw materials for epoxy resins, heat-sensitive recording materials, discoloration inhibitors, fungicides, and sterilizing fungicides .

- Spectrophotometric methods: It can be used in spectrophotometric methods for simultaneous determination of some antihyperlipidemic drugs . Spectrophotometry is a method for identifying a substance through use of a spectrophotometer .

- NMR Spectroscopy: Applications of Nuclear Magnetic Resonance (NMR) methods such as COSY, TOCSY, HSQC, and HMBC utilize the compound in comprehensive 2D-NMR spectroscopic analyses to elucidate the structures of compounds .

- Synthesis of other compounds: It has a role as a reagent . For example, it is reacted with 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one to produce 4-[3,5-bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]-benzoic acid .

Example Case Study

- Trisphenol Derivative Production: A method for producing a trisphenol derivative involves using 1-(4-(2-hydroxypropan-2-yl)phenyl)ethanone dissolved in phenol, followed by the addition of dodecyl mercaptan and methanol . The reaction is stirred at 60°C, saturated with hydrogen chloride gas, and reacted for 12 hours. After completion, the mixture is neutralized with sodium hydroxide, washed with a methyl isobutyl ketone toluene mixed solvent, and the crystals are separated and dried to obtain the desired derivative .

Mecanismo De Acción

The mechanism of action of 1,2-Bis(4-hydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. It can undergo metabolic transformations in biological systems, leading to the formation of various metabolites . These metabolites can interact with enzymes, receptors, and other biomolecules, influencing various biological processes .

Comparación Con Compuestos Similares

1,2-Bis(4-hydroxyphenyl)ethanone can be compared with similar compounds such as:

2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone: This compound has methoxy groups instead of hydroxyl groups, which can influence its chemical reactivity and biological activity.

1-(2-Hydroxyphenyl)ethanone: This compound has a single hydroxyl group and a different substitution pattern, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Actividad Biológica

1,2-Bis(4-hydroxyphenyl)ethanone, also known as bisphenol A (BPA) derivative, is a compound of significant interest due to its estrogenic properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features two hydroxyphenyl groups attached to an ethanone backbone, which contributes to its biological activity.

This compound primarily acts through the following mechanisms:

- Estrogen Receptor Interaction : The compound has been shown to bind to estrogen receptors (ERs), particularly ERα and ERβ, influencing gene expression related to cell proliferation and apoptosis. Research indicates that it can act as both an agonist and antagonist depending on the cellular context and concentration used .

- Cell Signaling Pathways : It modulates various signaling pathways, including MAPK and Akt pathways, which are crucial for cell survival and proliferation. Studies have demonstrated that it can enhance or inhibit apoptosis in breast cancer cell lines depending on its concentration and the presence of other factors like estrogens .

Biological Activities

This compound exhibits a range of biological activities:

- Estrogenic Activity : It has been shown to stimulate growth in estrogen-sensitive breast cancer cells (e.g., MCF-7 cells) comparable to estradiol but with varying potency . The effective concentration (EC50) for inducing cell growth was reported around .

- Anti-cancer Properties : In certain contexts, it has been observed to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, in combination with estrogen, it can enhance apoptosis through pathways involving c-Src tyrosine kinase .

- Toxicological Effects : Research indicates potential neurotoxic and endocrine-disrupting effects associated with prolonged exposure to this compound. Its metabolites may also exhibit different biological activities compared to the parent compound .

Case Studies

Several studies have investigated the biological effects of this compound:

- Estrogenic Activity in MCF-7 Cells :

- Apoptosis Induction in Breast Cancer Models :

Table 1: Biological Activity Summary of this compound

| Activity Type | Description | EC50 (M) |

|---|---|---|

| Estrogenic Activity | Induces proliferation in MCF-7 cells | |

| Apoptosis Induction | Enhances apoptosis in presence of estradiol | Not specified |

| Antagonistic Activity | Inhibits estradiol-induced ERE activity | Not specified |

Propiedades

IUPAC Name |

1,2-bis(4-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8,15-16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPYKPXLYFNHFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.